molecular formula C9H10O3 B086050 Ethyl salicylate CAS No. 118-61-6

Ethyl salicylate

Cat. No. B086050
CAS RN: 118-61-6
M. Wt: 166.17 g/mol
InChI Key: GYCKQBWUSACYIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl salicylate is synthesized through multiple methods, including the use of household chemicals for educational purposes (Solomon et al., 1996), catalytic synthesis under pressure (Teng Jun-jiang, 2009), and the use of activated carbon supported p-toluene sulfonic acid as a catalyst (Yuan Yi-jun, 2012). These methods demonstrate the versatility and adaptability of the synthesis process to different conditions and materials.

Molecular Structure Analysis

The molecular structure of ethyl salicylate comprises an ester functional group attached to the aromatic salicylate backbone. This structure is crucial for its chemical properties and reactivity, influencing its applications in various fields. While specific studies on the molecular structure analysis of ethyl salicylate were not highlighted, understanding its structure is essential for analyzing its chemical reactions and properties.

Chemical Reactions and Properties

Ethyl salicylate participates in various chemical reactions, primarily due to its ester group. It can undergo hydrolysis, reverting back to salicylic acid and ethanol under certain conditions. The synthesis processes also indicate its reactivity with different catalysts and under various conditions, showcasing its chemical versatility. The studies on its synthesis provide insights into its reactivity and the conditions favorable for its production.

Physical Properties Analysis

The physical properties of ethyl salicylate, such as its boiling point, melting point, and solubility, are influenced by its molecular structure. Its aromatic and pleasant smell makes it valuable in fragrances and flavorings. Although specific physical properties were not detailed in the provided studies, these characteristics are fundamental to its applications in the cosmetic and pharmaceutical industries.

Chemical Properties Analysis

Ethyl salicylate's chemical properties, including its reactivity towards hydrolysis, its behavior under different catalytic conditions, and its esterification efficiency, are key to its wide range of applications. The synthesis methods using various catalysts and conditions (Pan Yingming, 2004), (Liang Min, 2003), demonstrate the compound's adaptability and the range of conditions under which it can be synthesized and utilized.

Scientific Research Applications

  • Synthesis for Educational Purposes : Solomon et al. (1996) described a method to synthesize ethyl salicylate using household chemicals. This process involves the extraction of acetylsalicylic acid from aspirin, hydrolysis to salicylic acid, and esterification using ethanol and a boric acid catalyst. This experiment is suitable for high school or university students studying organic chemistry (Solomon et al., 1996).

  • Pharmacological Effects : Talbodec et al. (2000) studied aspirin and sodium salicylate, noting their ability to reverse contractile actions of endothelin-1 in rat aorta and human mammary arteries. This research suggests that salicylates are allosteric inhibitors of ETA receptors, which may have implications for the treatment of ischemic heart disease (Talbodec et al., 2000).

  • Anti-inflammatory Properties : Xin et al. (2013) evaluated Ethyl salicylate 2-O-β-d-glucoside (ESG) for its anti-inflammatory effects. ESG showed significant inhibition of pro-inflammatory cytokines and regulated the NF-κB signal pathway, suggesting its effectiveness in treating inflammatory diseases (Xin et al., 2013).

  • Topical Application and Absorption : Collins et al. (1984) studied the pharmacology of a topical rubifacient containing ethyl salicylate. They observed that methyl salicylate was absorbed before ethyl salicylate and discussed the mechanism of action of these constituents (Collins et al., 1984).

  • History in Medicine : McKee et al. (2002) reviewed the history of salicylates in medicine, particularly their role in treating pain and inflammation. They discuss the discovery and synthesis of salicylic acid and its derivatives, including ethyl salicylate, highlighting their clinical significance (McKee et al., 2002).

  • Catalytic Synthesis : Yi-jun (2012) investigated the synthesis of ethyl salicylate using salicylic acid and alcohol with p-toluenesulfonic acid supported by activated carbon as a catalyst. This study highlights the industrial synthesis process of ethyl salicylate (Yi-jun, 2012).

  • Role in Plant Defense : Pieterse & van Loon (1999) discussed the role of salicylic acid and its derivatives in plant defense signaling pathways, highlighting the importance of ethylene and jasmonate in salicylic acid-independent pathways (Pieterse & van Loon, 1999).

  • In Cosmetics and Food : Zhang et al. (2012) evaluated the estrogenic potential of salicylate esters, including ethyl salicylate, in foods and cosmetics. They suggest that these compounds might have estrogenic activities and raise concerns about their safety (Zhang et al., 2012).

Safety And Hazards

Ethyl salicylate is harmful if swallowed and causes skin and eye irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Research is ongoing to enhance the skin permeation of salicylate compounds like Ethyl salicylate for their keratolytic and anti-inflammatory actions . This includes both passive and active strategies, as well as emerging technologies .

properties

IUPAC Name

ethyl 2-hydroxybenzoate
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InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3
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InChI Key

GYCKQBWUSACYIF-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1O
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID1021958
Record name Ethyl salicylate
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Molecular Weight

166.17 g/mol
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Physical Description

Liquid, Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odour
Record name Benzoic acid, 2-hydroxy-, ethyl ester
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Boiling Point

233.00 to 235.00 °C. @ 760.00 mm Hg
Record name Ethyl salicylate
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Solubility

slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl salicylate
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Density

1.125-1.131
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Product Name

Ethyl salicylate

CAS RN

118-61-6, 1321-50-2
Record name Ethyl salicylate
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Record name Ethyl salicylate
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Melting Point

1.3 °C
Record name Ethyl salicylate
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Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxybenzoic acid (63) (5.0 g, 36.2 mmol) in anhydrous EtOH (150 ml) was added 98% H2SO4 (4 ml). The mixture was refluxed for 4 h and concentrated. The residue was extracted with CH2Cl2 dried over MgSO4 and evaporated. The crude was purified by distillation to give 68 as colorless liquid. (5.85 g, 35.21 mmol). Yield: 97.25%; MS (EI, 70 eV): m/z 166.2 (M+); 1H-NMR (CDCl3, 200 MHz): δ 1.39 (t, J=7.2 Hz, 3H), 4.37 (q, J=7.2, 7.0 Hz, 2H), 6.81 (t, J=6.6 Hz, 1H), 6.89 (d, J=8.0 Hz, 1H), 7.42 (t, J=7.2 Hz, 1H), 7.82 (dd, J1=8.0, 1.8 Hz, 1H), 10.83 (s, 1H); 13C-NMR (CDCl3, 50 MHz) δ: 170.20, 161.64, 135.56, 129.89, 119.06, 117.53, 61.40, 14.18; Anal. Calcd for C9H10O3: C, 65.05; H, 6.07.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Yield
97.25%

Synthesis routes and methods II

Procedure details

H2SO4 (1.5 mL, 28.14 mmol) was added to a solution of salicylic acid (1.50 g, 10.860 mmol) in EtOH (50 mL). The reaction mixture was refluxed for 2 days, allowed to reach r.t., and it was diluted with CH2Cl2 (200 mL). The organic layer was washed with Na2CO3 (1 M aqueous solution, 200 mL). It was dried over Na2SO4 (anhydrous), filtered and concentrated to furnish 1.26 g of ethyl 2-hydroxybenzoate (yellow-coloured oil, yield: 70%).
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,210
Citations
YW Sheu, CH Tu - Journal of Chemical & Engineering Data, 2006 - ACS Publications
… , methyl benzoate, benzyl acetate, ethyl salicylate, and benzyl propionate are important … , methyl benzoate, benzyl acetate, ethyl salicylate, and benzyl propionate respectively with …
Number of citations: 54 pubs.acs.org
T Kakkar, M Mayersohn - … of Chromatography B: Biomedical Sciences and …, 1998 - Elsevier
… The objective of this study was to develop a method of analysis for detecting and quantifying MeS, ethyl salicylate (ES) and SA from biological fluids of the rat. The assay also permits …
Number of citations: 30 www.sciencedirect.com
YW Sheu, CH Tu - Journal of Chemical & Engineering Data, 2006 - ACS Publications
Refractive indices and surface tensions for binary mixtures of six flavor esters (ethyl acetoacetate, ethyl isovalerate, methyl benzoate, benzyl acetate, ethyl salicylate, and benzyl …
Number of citations: 34 pubs.acs.org
EM Houghton - American Journal of Physiology-Legacy …, 1905 - journals.physiology.org
… beef bouillon a large excess of ethyl salicylate was added, and the … for calling my attention to ethyl salicylate and for making a … Ethyl salicylate applied to the tongue or fauces produces a …
Number of citations: 2 journals.physiology.org
C Yohannan Panicker, HT Varghese… - Journal of Raman …, 2009 - Wiley Online Library
… Ethyl salicylate is an ingredient used in many fragrance com… salicylic acid, methyl salicylate, ethyl salicylate, butyl salicylate). … (sodium salicylate, methyl salicylate and ethyl salicylate).[4] …
W Xin, C Huang, X Zhang, G Zhang, X Ma, L Sun… - International …, 2013 - Elsevier
Ethyl salicylate 2-O-β-d-glucoside (ESG) is a derivative of natural salicylate isolated from Gaultheria yunnanensis (Franch.) Rehder, it has been used for the treatments of rheumatoid …
Number of citations: 21 www.sciencedirect.com
MN Khan, SK Gambo - International journal of chemical kinetics, 1985 - Wiley Online Library
… These results have encouraged us to study the hydrolytic cleavage of ethyl salicylate under … In this paper we described the results obtained on alkaline hydrolysis of ethyl salicylate and …
Number of citations: 43 onlinelibrary.wiley.com
A Gupta, BS Pannu - Thermochimica Acta, 1979 - Elsevier
The proton ligand stability constants of methyl salicylate, ethyl salicylate and phenyl salicylate and the stepwise stability constants of manganese(II) complexes with these have been …
Number of citations: 5 www.sciencedirect.com
S Solomon, C Hur, A Lee… - Journal of chemical …, 1996 - search.proquest.com
… The multistep synthesis of ethyl salicylate from aspirin tablets is discussed. The entire synthesis requires a minimum of two laboratory class periods. … Isolation of the ester product …
Number of citations: 18 search.proquest.com
RN Lima, VR Silva, LS Santos, DP Bezerra… - Rsc Advances, 2017 - pubs.rsc.org
In this study, amide bond formation, one of the most important reactions in organic chemistry, it was evaluated using ethyl salicylate and ten different primary amines. Under the …
Number of citations: 12 pubs.rsc.org

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